Ro-3306 -

Ro-3306

Catalog Number: EVT-287595
CAS Number:
Molecular Formula: C18H13N3OS2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RO-3306 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase that plays a critical role in cell cycle regulation, specifically in the transition from the G2 phase to the M phase (mitosis). [] RO-3306 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of CDK1, preventing the enzyme from phosphorylating its substrates and thereby halting cell cycle progression. [, , , ] This specific inhibition of CDK1 makes RO-3306 a valuable tool in various scientific research areas, including cell cycle regulation, cancer biology, and drug discovery.

Source and Classification

RO-3306 was first identified in a study aimed at understanding the role of CDK1 in cell cycle regulation. It is derived from a class of compounds known as quinazolines and thiazoles, which are recognized for their ability to inhibit kinase activity . The compound has been extensively studied for its implications in cancer therapy due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Synthesis Analysis

The synthesis of RO-3306 involves several chemical reactions typical of small molecule drug development. While specific synthetic routes are proprietary, it generally includes the formation of key intermediates through standard organic synthesis techniques such as condensation reactions and cyclization processes. The final product is typically purified using techniques like chromatography to ensure high purity levels, often exceeding 98% .

Molecular Structure Analysis

RO-3306 has a molecular formula of C18H13N3OS2 and a molecular weight of approximately 351.45 g/mol. Its structure features a thiazole ring fused with a quinazoline moiety, contributing to its biological activity as a CDK1 inhibitor. The structural representation includes functional groups that enhance its binding affinity to the ATP-binding site of CDK1 .

Chemical Reactions Analysis

The interactions of RO-3306 with CDK1 can be analyzed through various biochemical assays that measure its inhibitory effects on kinase activity. For example, it has been shown to block the phosphorylation of retinoblastoma protein (pRB), which is critical for cell cycle progression. Additionally, RO-3306 has been tested in combination with other compounds to evaluate synergistic effects on apoptosis induction in cancer cells .

Mechanism of Action

RO-3306 exerts its effects primarily by inhibiting CDK1 activity, leading to G2/M phase arrest in the cell cycle. This inhibition prevents cells from entering mitosis, thereby reducing proliferation and promoting apoptosis. The compound also influences downstream signaling pathways, such as enhancing p53-mediated apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and survivin . Its ability to improve homology-directed repair mechanisms has also been noted, indicating potential applications beyond cancer therapy .

Physical and Chemical Properties Analysis

RO-3306 is characterized by its solubility profile, being soluble in dimethyl sulfoxide (DMSO) at concentrations up to 20 mM with gentle warming. Its stability under physiological conditions makes it suitable for in vitro studies involving human cancer cell lines such as HeLa and HCT116 . The compound should be stored at +4°C to maintain its integrity.

Applications

RO-3306 has significant applications in scientific research, particularly in cancer biology. It is utilized for:

  • Cell Cycle Studies: Understanding the mechanisms regulating mitosis.
  • Cancer Therapeutics: Investigating potential treatments for various cancers by inducing cell cycle arrest.
  • Drug Sensitivity Testing: Evaluating the efficacy of anti-cancer compounds in synchronized cell populations.

Additionally, recent studies have explored its antiviral potential against influenza virus infections, indicating a broader scope for this compound beyond oncology .

Introduction to Ro-3306

Historical Development and Discovery of CDK Inhibitors

The quest for CDK inhibitors began in the 1990s with flavopiridol, a pan-CDK inhibitor targeting CDK1, CDK2, CDK4, and CDK9 with minimal selectivity [9]. Despite advancing to clinical trials, flavopiridol exhibited dose-limiting toxicities and limited efficacy, underscoring the need for isoform-specific agents. Rational drug design efforts subsequently focused on exploiting subtle structural differences in the ATP-binding pockets of individual CDKs. Through screening and optimization of thiazolinone analogs, Vassilev et al. (2006) identified RO-3306 as a potent ATP-competitive inhibitor exhibiting >10-fold selectivity for CDK1 over CDK2 and >50-fold over CDK4 [3] [6]. This selectivity profile represented a paradigm shift, enabling:

  • Reversible synchronization of cells at the G2/M border for mitotic studies [3]
  • Tumor-specific apoptosis induction without immediate cytotoxicity in normal cells [1] [5]
  • Combination strategies with DNA-damaging agents and targeted therapies [2] [6]

Table 2: Evolution of Key CDK1 Inhibitors in Preclinical Research

CompoundSelectivity ProfileKey LimitationsAdvantages of RO-3306
FlavopiridolCDK1,2,4,9 (pan-inhibitor)Hematologic toxicity, fatigue>50-fold selectivity vs CDK4/6
RoscovitineCDK1,2,5,7,9Nephrotoxicity, low bioavailability10-fold higher potency for CDK1
Purvalanol ACDK1,2,5Poor pharmacokineticsReversible binding, minimal off-target kinase activity

Structural Classification of Ro-3306 as a Thiazolinone Derivative

Ro-3306 (chemical name: 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone; CAS: 872573-93-8) belongs to the quinolinyl thiazolinone class of heterocyclic compounds. Its molecular architecture (C₁₈H₁₃N₃OS₂; MW: 351.45 g/mol) features three critical pharmacophores [4] [6] [8]:

  • Quinolinyl Methylene Group: A planar hydrophobic moiety that docks into the adenine-binding pocket of CDK1 via π-π stacking with Phe80 and hydrophobic interactions with Ile10 and Val18.
  • Thiazolinone Core: Forms hydrogen bonds with the kinase hinge region (Glu81 and Leu83), critical for ATP displacement.
  • Thienylmethylamino Side Chain: Projects toward the solvent front, minimizing steric clashes while contributing to selective recognition of CDK1's unique glycine-rich loop conformation.

Structural modeling based on CDK2 homology (86% ATP-pocket similarity) reveals that RO-3306 exploits a hydrophobic cleft near the gatekeeper residue (CDK1-Phe80 vs CDK2-Phe80), accounting for its preference over CDK2 [3] [6]. Crystallographic analyses confirm that the Z-isomer configuration optimizes binding geometry, with the quinolinyl group occupying a region less accessible in CDK4/6 due to steric hindrance from larger residues [6] [8]. This precise molecular fit underpins its biochemical selectivity profile.

Key Pharmacological Targets: CDK1/Cyclin B1 and CDK1/Cyclin A Complexes

Ro-3306 demonstrates nanomolar affinity for CDK1 complexes, with distinct inhibitory constants (Kᵢ) against its primary targets [3] [6] [8]:

  • CDK1/Cyclin B1: Kᵢ = 35 nM
  • CDK1/Cyclin A: Kᵢ = 110 nM

The compound exhibits significantly weaker inhibition of related kinases:

  • CDK2/Cyclin E (Kᵢ = 340 nM)
  • CDK4/Cyclin D (Kᵢ > 2,000 nM)
  • PKCδ (Kᵢ = 318 nM) and SGK (Kᵢ = 497 nM) [8] [10]

Table 3: Kinase Selectivity Profile of Ro-3306

Kinase ComplexKᵢ (nM)Selectivity Ratio vs CDK1/B1Cellular Function
CDK1/Cyclin B1351xMitotic entry
CDK1/Cyclin A1103.1xS/G2 transition
CDK2/Cyclin E3409.7xG1/S transition
CDK4/Cyclin D1>2000>57xG1 progression
Aurora B81523xChromosome segregation
CDK5/p25248071xNeuronal function

Interactive Feature: Hover to view impact of off-target inhibition at >1μM concentrations

Mechanism of Action:

  • G2/M Arrest: At 5–9 μM concentrations, RO-3306 induces reversible arrest at the G2/M border by preventing CDK1-mediated phosphorylation of nuclear lamins, histone H1, and Cdc25 phosphatases. This arrests cells prior to nuclear envelope breakdown, facilitating synchronization studies [3] [6].
  • Mitotic Abortion: When applied to mitotic cells, RO-3306 forces premature exit from mitosis via cyclin B1-independent dephosphorylation of CDK1 substrates, causing chromosome decondensation and nuclear reformation even when proteasomal degradation is blocked [3].
  • Transcriptional Modulation: Unlike transcriptional CDKs (e.g., CDK9), RO-3306 does not inhibit RNA polymerase II phosphorylation. However, it amplifies p53-mediated apoptosis by suppressing p21 and survivin expression while enhancing Bax activation in acute myeloid leukemia (AML) models [2] [5].
  • Synthetic Lethality: RO-3306 synergizes with MDM2 inhibitors (e.g., Nutlin-3) in TP53-wildtype AML by bypassing p53-mediated cell cycle checkpoints, leading to uncoordinated cell cycle progression and mitochondrial apoptosis [2].

In cancer models, prolonged exposure (>24–48 hours) triggers selective apoptosis in tumor cells (e.g., HCT116, HeLa) while sparing non-transformed epithelial cells under standardized culture conditions—a differential effect attributed to dysregulated G1/S checkpoints in malignancies [1] [3]. Recent applications extend beyond oncology, including enhancement of homology-directed repair (HDR) in hematopoietic stem cell gene editing [5].

Conclusion: Research Impact and Therapeutic HorizonsRo-3306 remains an indispensable tool for mitotic biology research due to its unmatched selectivity and reversible mechanism. Its ability to synchronize cells at the G2/M border has illuminated critical functions of CDK1 in preventing re-replication, regulating origin licensing, and timing cytokinesis [3] [9]. In translational contexts, RO-3306-based combinations with DNA-damaging agents or MDM2 antagonists exemplify rational approaches to exploit cell cycle vulnerabilities in tumors [1] [2]. Emerging applications in gene editing further underscore its versatility beyond oncology. As structural refinements continue, next-generation analogs may yield enhanced pharmacokinetic properties suitable for in vivo therapeutic applications.

Properties

Product Name

Ro-3306

IUPAC Name

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one

Molecular Formula

C18H13N3OS2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10-

InChI Key

XOLMRFUGOINFDQ-YBEGLDIGSA-N

SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

RO3306; RO 3306; RO-3306

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.